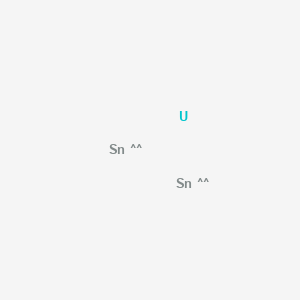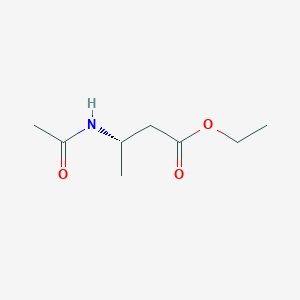
ethyl (3S)-3-acetamidobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Acetylamino)butyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by its chiral center, making it optically active. The (S) configuration indicates that it is the left-handed enantiomer of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Acetylamino)butyric acid ethyl ester typically involves the esterification of (S)-3-(Acetylamino)butyric acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
(S)-3-(Acetylamino)butyric acid+EthanolAcid Catalyst(S)-3-(Acetylamino)butyric acid ethyl ester+Water
Common acid catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
On an industrial scale, the production of (S)-3-(Acetylamino)butyric acid ethyl ester can be achieved through continuous esterification processes. These processes often involve the use of large reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Acetylamino)butyric acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (S)-3-(Acetylamino)butyric acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: (S)-3-(Acetylamino)butyric acid and ethanol.
Reduction: (S)-3-(Acetylamino)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
(S)-3-(Acetylamino)butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(Acetylamino)butyric acid ethyl ester involves its hydrolysis to (S)-3-(Acetylamino)butyric acid and ethanol. The (S)-3-(Acetylamino)butyric acid can then participate in various biochemical pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the acetylamino group.
Methyl butyrate: Another ester with a similar carbon backbone but different functional groups.
Ethyl acetoacetate: An ester with a keto group, used in similar synthetic applications.
Uniqueness
(S)-3-(Acetylamino)butyric acid ethyl ester is unique due to its chiral center and the presence of the acetylamino group. These features confer specific chemical reactivity and biological activity that distinguish it from other esters .
Properties
CAS No. |
247201-00-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
JQGFASTXESCOHX-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)NC(=O)C |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)

![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)

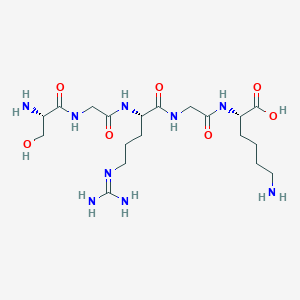


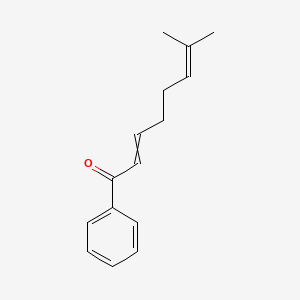
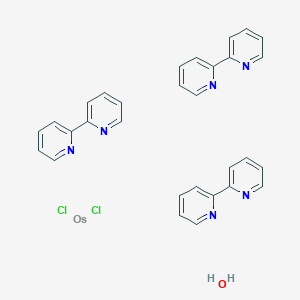
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
